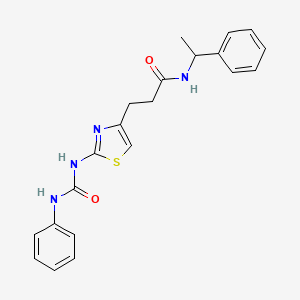

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide and related compounds involves various chemical reactions and methodologies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was achieved through structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involved a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Additionally, the synthesis of heterocyclic glucocorticoid receptor modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core was described, highlighting the importance of specific structural components for binding and functional activity .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of the hydrochloride of N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide monohydrate was determined, revealing centrosymmetrically related cations and a supramolecular motif . A single crystal X-ray study of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide provided insights into its conformational features .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. The Hantzsch thiazole synthesis was used to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of ethanones and thioureas under microwave heating . Directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, followed by aryne-mediated cyclization, was employed to synthesize benzo[d]-1,2-thiazole-1,1-dioxide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. For instance, the compounds synthesized in were evaluated for antidepressant and neurotoxicity screening, with predictions for blood-brain barrier penetration and human oral absorption. The compounds in demonstrated a range of biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial actions, which were correlated with their structural characteristics and physicochemical parameters.

Case Studies and Applications

Several of the synthesized compounds have been evaluated for their potential therapeutic applications. The benzenesulfonamides described in showed promise as high-affinity inhibitors of kynurenine 3-hydroxylase, with potential implications for the treatment of neuronal injury. The pyrazole-1-carbothioamides in exhibited significant antidepressant activity, suggesting their use as potential antidepressant medications. The glucocorticoid receptor modulators in could be relevant for conditions involving the glucocorticoid receptor. The compounds in with sedative and anti-inflammatory properties could be explored for their psychotropic and anti-inflammatory effects in various medical contexts.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Wound Healing Applications

Compounds incorporating elements of thiazolidinone and benzothiazole frameworks have been investigated for their potential anti-inflammatory and wound healing effects. For instance, derivatives designed to affect inflammatory processes involving free oxygen and nitrite radicals, nuclear factor κB, and matrix metalloproteinases (MMPs) have shown promise. A specific derivative demonstrated significant activity in inhibiting MMP-9, a key enzyme in tissue damage and repair processes (Incerti et al., 2018).

Anticancer Activity

Another area of application includes the synthesis and characterization of compounds for anticancer activity. The study of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has identified several compounds with promising activity against hepatocellular carcinoma (HepG2) cell lines. This research highlights the potential of thiazole derivatives as anti-tumor agents, contributing to the development of new chemotherapy options (Gomha et al., 2016).

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral properties of thiazole derivatives have also been a significant focus. The synthesis and biochemical evaluation of various compounds have demonstrated potential as inhibitors of critical biological processes in pathogens. For example, studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have explored their use as high-affinity inhibitors of kynurenine 3-hydroxylase, a target with implications for treating diseases related to the kynurenine pathway (Röver et al., 1997).

Glucocorticoid Receptor Modulation

Investigations into heterocyclic glucocorticoid receptor (GR) modulators have identified compounds with a core structure similar to N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide. These modulators aim to provide a therapeutic approach for diseases involving the glucocorticoid receptor, indicating the versatility of thiazole derivatives in drug development (Xiao et al., 2013).

Eigenschaften

IUPAC Name |

3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-15(16-8-4-2-5-9-16)22-19(26)13-12-18-14-28-21(24-18)25-20(27)23-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIFSDILLXDMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518831.png)

![N-benzyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2518832.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)

![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)